(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid
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Overview
Description
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid typically involves the use of boronic acid reagents. One common method is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . This method is efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major products are typically biaryl compounds .
Scientific Research Applications
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid has several scientific research applications:
Biology: This compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new Pd–C bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,3-dihydrobenzo[b]thiophene and its derivatives share a similar thiophene ring structure.
Boronic Acids: Other boronic acids used in Suzuki–Miyaura coupling, such as phenylboronic acid and 4-bromophenylboronic acid, have similar reactivity.
Uniqueness
(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid is unique due to its combination of a thiophene ring and boronic acid functionality. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C8H9BO5S |
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Molecular Weight |
228.03 g/mol |
IUPAC Name |
(3-hydroxy-1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO5S/c10-7-4-15(13,14)8-2-1-5(9(11)12)3-6(7)8/h1-3,7,10-12H,4H2 |
InChI Key |
UHVCSQLBPLNZSN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)S(=O)(=O)CC2O)(O)O |
Origin of Product |
United States |
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